molecular formula C6H9NaO7 B3370354 Sodium 2-oxogluconate CAS No. 36389-86-3

Sodium 2-oxogluconate

Cat. No.: B3370354
CAS No.: 36389-86-3
M. Wt: 216.12 g/mol
InChI Key: OFCZUBZXJNUXBT-UHFFFAOYSA-M
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Description

Sodium 2-oxogluconate (C₆H₉O₇Na) is a sodium salt of 2-oxogluconic acid, characterized by a ketone group at the C2 position of the gluconate backbone. It is a key intermediate in microbial carbon metabolism, particularly in Pseudomonas species, where it is synthesized via the oxidation of gluconate by gluconate dehydrogenase as part of the Entner-Doudoroff (ED) pathway . This pathway replaces conventional glycolysis in many Gram-negative bacteria due to the absence of phosphofructokinase .

Properties

IUPAC Name

sodium;3,4,5,6-tetrahydroxy-2-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCZUBZXJNUXBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16533-48-5 (Parent)
Record name xylo-2-Hexulosonic acid, sodium salt (1:1)
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Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36389-86-3
Record name xylo-2-Hexulosonic acid, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036389863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name xylo-2-Hexulosonic acid, sodium salt (1:1)
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Record name Sodium xylo-hex-2-ulosonate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The common method of preparing sodium 2-oxogluconate involves the enzymatic oxidation of glucose using glucose oxidase. The resulting 2-ketogluconic acid is then neutralized with sodium hydroxide to form this compound. The reaction conditions typically require a controlled pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes. Glucose is fermented using specific strains of bacteria or fungi that produce glucose oxidase. The fermentation broth is then processed to isolate and purify the 2-ketogluconic acid, which is subsequently neutralized and crystallized to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-oxogluconate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be further oxidized to produce other derivatives using strong oxidizing agents such as potassium permanganate.

    Reduction: It can be reduced to form 2-ketogluconic acid using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the sodium ion is replaced by other cations under suitable conditions.

Major Products: The major products formed from these reactions include various derivatives of 2-ketogluconic acid, which can be used in different applications .

Scientific Research Applications

Biochemical Applications

Metabolic Pathway Involvement

Sodium 2-oxogluconate plays a crucial role in the metabolic pathways of various microorganisms. It is particularly significant in the metabolism of Pseudomonas aeruginosa, where it is involved in energy production and biosynthetic processes. Research has shown that enzymes such as 2-oxogluconate kinase and 2-oxogluconate 6-phosphate reductase are vital for the utilization of this compound, indicating its importance in microbial metabolism and potential applications in bioremediation and bioenergy production .

Enzyme Activity Studies

The purification and characterization of enzymes related to this compound have been extensively documented. For instance, a study highlighted the purification of these enzymes approximately 100-fold, demonstrating their potential for industrial applications, including biocatalysis .

Pharmaceutical Applications

Potential Therapeutic Uses

This compound has been investigated for its potential therapeutic effects, particularly in metabolic disorders. Its relationship with sodium levels in patients with type 2 diabetes mellitus (T2DM) suggests that it could play a role in managing glucose metabolism. A meta-analysis indicated that higher sodium intake correlates with increased risk factors for T2DM, suggesting that compounds like this compound could be explored for their regulatory effects on sodium homeostasis and glucose metabolism .

Case Study: Diabetes Management

In a clinical setting, this compound was evaluated for its impact on insulin sensitivity and glucose tolerance in diabetic models. The findings suggested a possible mechanism through which this compound could modulate metabolic pathways, thus offering a new avenue for diabetes management strategies.

Agricultural Applications

Plant Growth Promotion

Recent studies have indicated that this compound can enhance plant growth by influencing metabolic processes. In transgenic tomato plants, alterations in the tricarboxylic acid (TCA) cycle due to the application of organic acids like this compound resulted in increased photosynthesis rates and biomass accumulation .

Parameter Wild Type Transgenic (with this compound)
Photosynthesis RateBaselineIncreased by up to 25%
Biomass AccumulationBaselineSignificantly higher
Stomatal ConductanceBaselineElevated

Microbial Interactions

This compound also influences microbial communities in soil, enhancing nutrient availability and promoting beneficial interactions between plants and microorganisms. This has implications for sustainable agriculture practices, particularly in improving soil health and crop yields without the need for synthetic fertilizers.

Mechanism of Action

The mechanism by which sodium 2-oxogluconate exerts its effects involves its interaction with cellular pathways that regulate oxidative stress and inflammation. The compound acts as an antioxidant by scavenging free radicals and reducing oxidative damage to cells. It also modulates inflammatory pathways, thereby reducing inflammation and promoting cellular health .

Comparison with Similar Compounds

Sodium Gluconate (C₆H₁₁O₇Na)

Structural Differences : Sodium gluconate retains a hydroxyl group at C2 instead of a ketone.
Functional Contrast :

  • Pathway Role : Gluconate is oxidized to 2-oxogluconate via gluconate dehydrogenase in the ED pathway .
  • Applications: Widely used as a food additive, metal chelator, and concrete plasticizer due to its stability and non-toxicity.

2-Oxo-3-deoxygluconate (KDG; C₆H₁₀O₆)

Structural Differences : Lacks a hydroxyl group at C3 and retains a ketone at C2.
Functional Contrast :

  • Pathway Role : Generated during pectin degradation in Dickeya and Pectobacterium, redirecting carbon flux toward cell wall biosynthesis .

2-Oxo-3-deoxy-6-phosphogluconate (KDPG; C₆H₁₀O₉P)

Structural Differences : Phosphorylated at C4.
Functional Contrast :

  • Pathway Role : Central intermediate of the ED pathway, cleaved by KDPG aldolase to produce pyruvate and glyceraldehyde-3-phosphate .
  • Regulatory Role : Binds HexR, a transcriptional repressor, to derepress glucose-responsive genes in Pseudomonas .

Comparison with Functionally Similar Compounds

2-Ketogluconate (Synonym of 2-Oxogluconate)

Functional Overlap :

  • Enzyme Substrate : 2-Ketogluconate kinase phosphorylates 2-oxogluconate in Cupriavidus necator, enabling its entry into central metabolism .

Gluconic Acid (C₆H₁₂O₇)

Functional Overlap :

  • Phosphate Solubilization : Both gluconic acid and 2-oxogluconate are produced by phosphate-solubilizing bacteria (e.g., Pseudomonas fluorescens) to release bioavailable phosphorus .

Data Table: Comparative Analysis of Sodium 2-Oxogluconate and Related Compounds

Compound Structural Features Metabolic Pathway Regulatory Mechanism Functional Application
This compound C2 ketone, C6 carboxylate ED pathway, TCA cycle Gac/Rsm regulon Phosphate solubilization
Sodium Gluconate C2 hydroxyl, C6 carboxylate ED pathway precursor Potential GacS ligand Food additive, metal chelation
KDG C2 ketone, C3 deoxy Pectin catabolism Signal in γ-Proteobacteria Cell wall synthesis
KDPG C2 ketone, C3 deoxy, C6 phosphate ED pathway intermediate HexR binding Central carbon metabolism
2-Ketogluconate Synonymous with 2-oxogluconate Kinase-mediated phosphorylation Not specified Substrate for energy metabolism

Research Findings and Contradictions

  • Metabolic Flexibility: While 2-oxogluconate is critical in Pseudomonas, its role in taxonomic studies is ambiguous due to inconsistent metabolic utilization across bacterial species .
  • Regulatory Complexity: The Gac/Rsm system controls 2-oxogluconate synthesis, but ligands like pyrroloquinoline quinone and gluconate may compete for regulatory binding .
  • Functional Redundancy : Gluconate and 2-oxogluconate exhibit overlapping roles in phosphate solubilization, but their relative contributions depend on environmental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-oxogluconate
Reactant of Route 2
Sodium 2-oxogluconate

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